molecular formula C10H18O B1223080 Sabinene hydrate CAS No. 546-79-2

Sabinene hydrate

Cat. No. B1223080
CAS RN: 546-79-2
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-UHFFFAOYSA-N
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Description

Sabinene hydrate is an important naturally occurring compound found in many essential oils. Its relevance extends to the fields of flavorings, perfume additives, and as a precursor for advanced biofuels. The research on sabinene hydrate spans across its biosynthesis, chemical synthesis, and the elucidation of its physical and chemical properties.

Synthesis Analysis

The synthesis of trans-sabinene hydrate from (-)-3-thujol demonstrates the compound's chemical accessibility through selective reactions. A key step involves the photooxygenation leading to the selective formation of a crucial intermediate, which upon hydrogenation yields sabinene hydrate with a significant overall yield (Baeckström et al., 1996).

Molecular Structure Analysis

Studies have revisited the gas-phase microwave spectrum of sabinene, providing new structural parameters and correcting previous structural assumptions. This includes detailed insights into the dihedral angles and the boat arrangement of the molecule's rings, highlighting the complexity and precision required in understanding its molecular structure (Chrayteh et al., 2021).

Chemical Reactions and Properties

The ozonolysis of sabinene in the atmosphere is a critical reaction, leading to the formation of secondary organic aerosols. This process involves the formation of primary ozonides and their subsequent decomposition into various products, demonstrating the compound's reactivity and significance in atmospheric chemistry (Wang & Wang, 2017).

Physical Properties Analysis

Research focusing on the antioxidant effects of monoterpenes like sabinene hydrate highlights its potential in improving the chemical and sensory stability of food products. This underlines the importance of understanding its physical properties in various applications (Quiroga et al., 2015).

Scientific Research Applications

Microbiology

Sabinene hydrate is used in the study of the antimicrobial activity of essential oils (EOs) obtained from several samples of Origanum species . The EOs were analyzed by GC-MS and tested against four bacterial strains . The EOs were characterized by a high diversity in composition, including sabinene hydrate . The highest number of active spots were found among EOs with cis-sabinene hydrate as the major compound . The most sensitive strains had a minimal inhibitory concentration (MIC) value of 0.15 mg/mL for all EOs .

Biotechnology

Sabinene hydrate is involved in the biosynthesis and production of sabinene . Researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . Heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .

Health and Wellness

Sabinene hydrate has potential as a natural antioxidant to help maintain cell health . A 2015 study investigating the properties of several terpenes found that sabinene provided significant protection from oxidative deterioration .

Analytical Chemistry

Sabinene hydrate may be used as an analytical reference standard for the quantification of the analyte in air-dried and freeze-dried sea fennel and Artemisia nilagiria leaf volatile oil using chromatography techniques .

Aromatherapy and Fragrance Industry

Sabinene hydrate is widely used as a fragrance ingredient in a variety of products, including soaps, household cleaners, detergents, shampoos, and fine fragrances . Its distinctive warm and peppery scent makes it popular in aromatherapy . It lends a minty, refreshing scent in fragrance manufacturing and adds zest to beverages, desserts, and candies as a food flavoring .

Medical Research

Sabinene hydrate has shown potential in medical research. A study on sweet marjoram revealed sabinene hydrate as an important compound responsible for inhibiting bacterial growth . Another study into the effects of sweet marjoram showed sabinene stops bacteria from forming protective biofilms, allowing it to inhibit several drug-resistant E. coli strains . Furthermore, a study explored the effects of sabinene on skeletal muscle atrophy using in vitro and in vivo models of muscle atrophy . The study demonstrated that sabinene may attenuate skeletal muscle atrophy by regulating the activation mechanism of ROS-mediated MAPK/MuRF-1 pathways in starved myotubes .

Flavor and Fragrance Industry

Sabinene hydrate is widely used as a fragrance ingredient in a variety of products, including soaps, household cleaners, detergents, shampoos, and fine fragrances . It also finds applications as a flavoring agent in the food and beverage industry . Its spicy scent and flavor profile make it a popular ingredient in the perfume and flavor industries .

Skin Care and Cosmetics

Research suggests sabinene may be a potential weapon against oxidation that causes the skin to age faster . It also possesses antibacterial characteristics that ward off illness . Therefore, it has potential applications in skin care and cosmetics, particularly in products designed to soothe problematic skin conditions, relieve arthritis pain, and aid digestion .

Future Directions

Microbial synthesis can be a promising route for sabinene production . The combination of traditional molecular biology with new genome and proteome analysis tools will provide a better view of sabinene biosynthesis and a greater potential of microbial production .

properties

IUPAC Name

2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDPILWMGFJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862164
Record name Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

terpineol odour
Record name 4-Thujanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sabinene hydrate

CAS RN

546-79-2
Record name Sabinene hydrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabinene hydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.102
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Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from α-thujene can be reduced to 4-hydroxy-β-thujene and can then be hydrogenated, e.g. in the presence of Raney nickel, to give sabinene hydrate.
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4-hydroxy-β-thujene
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Synthesis routes and methods II

Procedure details

In the process, however, a relatively greater number of steps have to be pursued up to the course of synthesis of sabina ketone (6). In addition, since sabine ketone is obtainable from the starting material 3-isopropyl-2-cyclopenten-1-one only in about 57% yield, the total yield of sabinene hydrate results in lower value. Moreover, according to the process, operations and works are complicated and laborious, as it requires isolation procedures for each intermediate. Further, it is necessary to use valuable reagents and chromate compound hazardous in handling. Therefore, sabinene hydrates cannot be produced efficiently or economically, in particular, in large scale. Furthermore, by the process, cis-sabinene hydrate (formula 8) is produced preferentially and trans-sabinene hydrate (formula 7) appears only in a considerably minor amount. That is to say, a ratio of formation of trans-compound to cis-compound is 1:8.5, so that the process does not suit an industrial synthesis of trans-sabinene hydrate. Also, yield of trans- and cis-sabinene hydrates from sabina ketone is about 11%, and yield from 3-isopropyl-2-cyclopenten-1-one is about 6.3%.
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ketone
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,900
Citations
RP Adams, P Weyerstahl - Journal of Essential Oil Research, 1992 - Taylor & Francis
… Very similar results were obtained for cis-sabinene hydrate (… spectra through the cis-sabinene hydrate peak indicated the peak was … Mass spectra for cis-sabinene hydrate run on three …
Number of citations: 20 www.tandfonline.com
ST Krause, TG Köllner, J Asbach… - Archives of biochemistry …, 2013 - Elsevier
… the sabinene hydrate chemotype which are responsible for the biosynthesis of its major monoterpene alcohols, (1S,2R,4S)-(Z)-sabinene hydrate and (1S,2S,4R)-(E)-sabinene hydrate. …
Number of citations: 18 www.sciencedirect.com
JW Daly - 1958 - search.proquest.com
… of its structure as that of a sabinene hydrate (IV), the first compound of the thujane series reported from American peppermint oil. Synthesis of a sabinene hydrate from sabina ketone (V) …
Number of citations: 0 search.proquest.com
J Novak, C Bitsch, J Langbehn, F Pank… - Biochemical Systematics …, 2000 - Elsevier
… trans-sabinene hydrate (2), cis-sabinene hydrate (1) and cis-… catalyses the reaction from GPP to sabinene hydrate (Scheme 1). … of sabinene hydrate, trans- and cis-sabinene hydrate, are …
Number of citations: 136 www.sciencedirect.com
WI Fanta, WF Erman - The Journal of Organic Chemistry, 1968 - ACS Publications
… Although cfs-sabinene hydrate has not been found in nature, the … Pure cfs-sabinene hydrate, as described by Eastman,18 … retention time of synthetic ircms-sabinene hydrate was …
Number of citations: 49 pubs.acs.org
PR Quiroga, CM Asensio… - … of the Science of Food and …, 2015 - Wiley Online Library
… Sabinene hydrate in both species was the major component … Thymol, carvacrol and sabinene hydrate have not been … effects of carvacrol, sabinene hydrate and thymol monoterpenes on …
Number of citations: 126 onlinelibrary.wiley.com
CC Galopin - Tetrahedron Letters, 2001 - Elsevier
… There is a need for a simple, straightforward total synthesis of sabinene hydrate that can be upscaled for large production. We wish to present a practical synthesis of sabinene …
Number of citations: 70 www.sciencedirect.com
E Groendahl, BK Ehlers… - Journal of Essential Oil …, 2008 - Taylor & Francis
… We found the cis-sabinene hydrate chemotype individuals in … The compounds detected in the two cis-sabinene hydrate … pulegioides, other thyme species with sabinene hydrate …
Number of citations: 26 www.tandfonline.com
J Novak, C Bitsch, F Pank, J Langbehn, CM Franz - Euphytica, 2002 - Springer
… cis-sabinene hydrate and cis-sabinene hydrate acetate are … groups, with cis-sabinene hydrate acetate present either at high … the concentration of cis-sabinene hydrate to its acetate was …
Number of citations: 29 link.springer.com
D Karasawa, S Shimizu - Agricultural and Biological Chemistry, 1978 - Taylor & Francis
… + )-trans-sabinene hydrate, accompanied by a small amount of (+ )-cis-sabinene hydrate; the latter … When the oil was obtained by the usual steam distillation, transsabinene hydrate was …
Number of citations: 16 www.tandfonline.com

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